![molecular formula C12H11NO2 B8494128 6-[(oxiran-2-yl)methoxy]quinoline](/img/structure/B8494128.png)
6-[(oxiran-2-yl)methoxy]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(oxiran-2-yl)methoxy]quinoline is a heterocyclic organic compound that features a quinoline core with an oxirane (epoxide) group attached via a methoxy linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(oxiran-2-yl)methoxy]quinoline typically involves the reaction of 6-hydroxyquinoline with epichlorohydrin in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate 6-(chloromethoxy)quinoline, which subsequently undergoes cyclization to form the oxirane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(oxiran-2-yl)methoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Diols: Formed from the oxidative opening of the epoxide ring.
Tetrahydroquinoline Derivatives: Resulting from the reduction of the quinoline ring.
Substituted Quinoline Derivatives: Produced through nucleophilic substitution reactions at the oxirane ring.
Wissenschaftliche Forschungsanwendungen
6-[(oxiran-2-yl)methoxy]quinoline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive epoxide group.
Wirkmechanismus
The mechanism of action of 6-[(oxiran-2-yl)methoxy]quinoline largely depends on its interaction with biological targets. The epoxide group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential inhibition of enzymes or modification of proteins. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. These interactions can result in various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Chloromethoxy)quinoline: An intermediate in the synthesis of 6-[(oxiran-2-yl)methoxy]quinoline.
6-Hydroxyquinoline: The starting material for the synthesis.
Epichlorohydrin: A reagent used in the synthesis.
Uniqueness
This compound is unique due to the presence of both a quinoline core and an epoxide group. This combination imparts distinct reactivity and potential for diverse applications. The epoxide group allows for further functionalization, while the quinoline core provides a rigid and planar structure that can interact with biological targets in a specific manner .
Eigenschaften
Molekularformel |
C12H11NO2 |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
6-(oxiran-2-ylmethoxy)quinoline |
InChI |
InChI=1S/C12H11NO2/c1-2-9-6-10(14-7-11-8-15-11)3-4-12(9)13-5-1/h1-6,11H,7-8H2 |
InChI-Schlüssel |
XDRGPODCOQHHRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COC2=CC3=C(C=C2)N=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
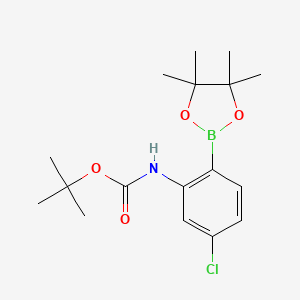
![2-Trifluoromethylbicyclo[2,2,1]hepta-5-ene-2-carboxylic acid](/img/structure/B8494051.png)

![tert-butyl N-[2-(1,3-dihydroxypropan-2-yloxy)ethyl]carbamate](/img/structure/B8494057.png)
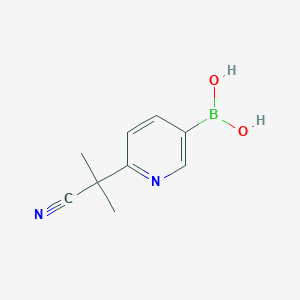
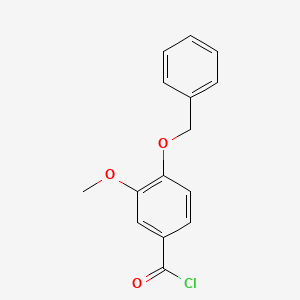

![4-bromo-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B8494078.png)
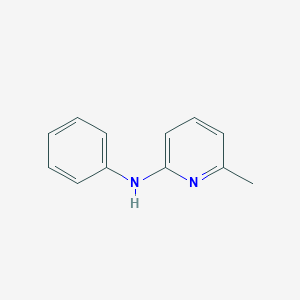
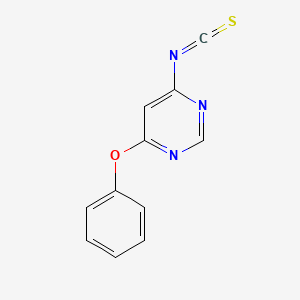
![ethyl 1-(2-aminoethyl)-5,5-dimethyl-4,6-dihydrocyclopenta[b]pyrrole-2-carboxylate;hydrochloride](/img/structure/B8494097.png)
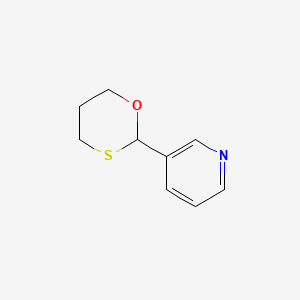
![5-[(2-Aminoethyl)amino]-6-fluoro-3-(1H-pyrrol-2-YL)benzo[CD]indol-2(1H)-one](/img/structure/B8494121.png)
![1-{2-(4-Chloro-phenyl)-2-[4-(1H-pyrazol-4-yl)-phenyl]-ethyl}-piperazine](/img/structure/B8494143.png)
